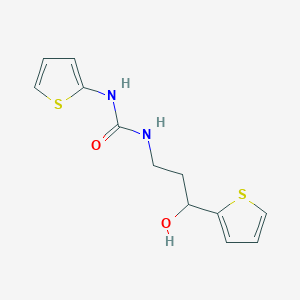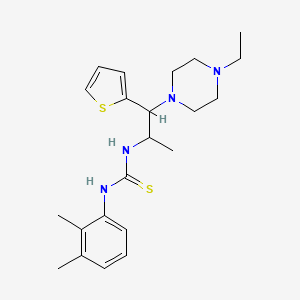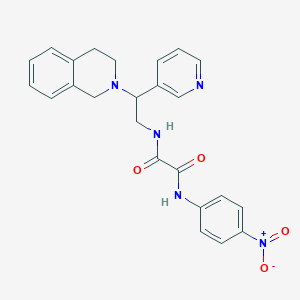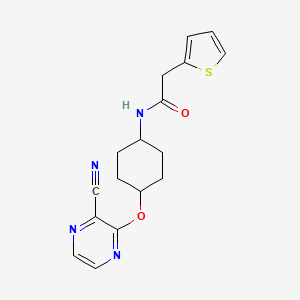
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea" is a urea derivative that is structurally characterized by the presence of thiophene rings and a hydroxypropyl group. This structure suggests potential biological activity, as urea derivatives are often explored for their pharmacological properties. The papers provided discuss various urea derivatives with different substituents and their biological activities, which can provide insights into the potential applications of the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the formation of the urea moiety through the reaction of an amine with an isocyanate or a carbonyl compound. For example, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas involves a substitution pattern that is crucial for the activity of the compounds as VEGFR-2 tyrosine kinase inhibitors . Similarly, the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea involves a two-step substitution and one-step oxidation process . These methods could potentially be adapted for the synthesis of "1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea."
Molecular Structure Analysis
The molecular structure of urea derivatives is critical for their biological activity. For instance, the crystal structure of 1-cyclopentyl-3-(3-hydroxyphenyl)urea was determined using single-crystal X-ray diffraction and further analyzed using DFT to understand its physicochemical properties . The presence of hydrophobic groups and the position of substituents, as seen in the VEGFR-2 tyrosine kinase inhibitors, significantly influence the potency of these compounds . The molecular structure of "1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea" would likely play a similar role in its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, depending on their substituents. The papers provided discuss the biochemical evaluation of urea derivatives as inhibitors of different enzymes, such as acetylcholinesterase and soluble epoxide hydrolase . The reactivity of these compounds is influenced by the nature of the substituents and the overall molecular conformation. The compound may also exhibit specific reactivity patterns that could be exploited for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the introduction of hydrophilic groups in 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives improved their aqueous solubility and pharmacokinetic properties . The hydroxypropyl group in "1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea" may similarly affect its solubility and bioavailability, which are important factors for its potential use as a pharmacological agent.
Scientific Research Applications
Synthesis and Biochemical Evaluation
A series of compounds related to the target chemical, characterized by their thiourea or urea functionalities, have been synthesized and evaluated for their biochemical activities. For instance, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas were assessed for antiacetylcholinesterase activity, aiming to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility (Vidaluc et al., 1995). This research demonstrates the potential utility of these compounds in medicinal chemistry, particularly for conditions associated with acetylcholinesterase.
Structure-Activity Relationships
The exploration of structure-activity relationships (SAR) is crucial in the development of therapeutic agents. Studies on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001) exemplify the methodical approach to optimizing compounds for specific biological targets. Such research underscores the importance of chemical structure in designing effective and selective inhibitors for receptors implicated in a range of physiological processes.
Molecular Docking and Anticonvulsant Activity
Further emphasizing the potential of urea derivatives in pharmaceutical research, a study on the molecular docking and anticonvulsant activity of synthesized 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives (Thakur et al., 2017) reveals the promise of these compounds in treating convulsions. By assessing both the pharmacological efficacy and the molecular interactions with biological targets, researchers can identify promising candidates for further development into anticonvulsant medications.
Hydrogen Bonding and Structural Analysis
The structural analysis of urea derivatives, including insights into hydrogen bonding and molecular conformation, is fundamental to understanding their chemical properties and potential applications. Investigations into the nature of urea-fluoride interactions and the incipient and definitive proton transfer processes (Boiocchi et al., 2004) offer valuable information on the reactivity and binding characteristics of these compounds. Such studies are essential for the design of chemical sensors, catalysts, and other applications where specific molecular interactions are critical.
properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-9(10-3-1-7-17-10)5-6-13-12(16)14-11-4-2-8-18-11/h1-4,7-9,15H,5-6H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMJNQZDANJMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)
![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)
![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)
![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)
![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)
![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)